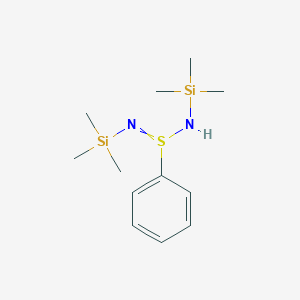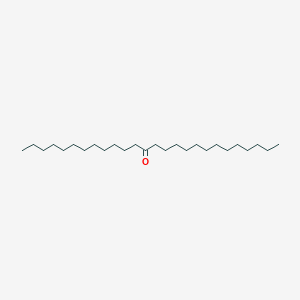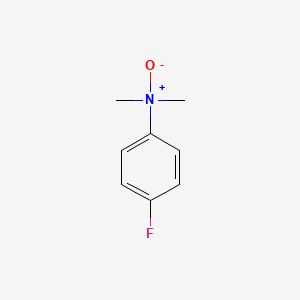
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable chromene precursor in the presence of a catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalysts like p-toluenesulfonic acid
- Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient heat and mass transfer
- Purification steps like recrystallization or chromatography
化学反应分析
Types of Reactions
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or alkanes using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
- Oxidation: Formation of quinones or ketones
- Reduction: Formation of alcohols or alkanes
- Substitution: Formation of halogenated derivatives
科学研究应用
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in oxidative stress or inflammation.
Pathways Involved: Modulation of signaling pathways like the NF-κB pathway, leading to anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol can be compared with other chromenes like:
- 3-(2,3,4-trimethoxyphenyl)-2H-chromen-2-one
- 3-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one
Uniqueness
- The presence of the 3,4-dihydro-2H-chromen-7-ol structure imparts unique chemical and biological properties to this compound, distinguishing it from other chromenes.
属性
CAS 编号 |
136027-12-8 |
|---|---|
分子式 |
C18H20O5 |
分子量 |
316.3 g/mol |
IUPAC 名称 |
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C18H20O5/c1-20-15-7-6-14(17(21-2)18(15)22-3)12-8-11-4-5-13(19)9-16(11)23-10-12/h4-7,9,12,19H,8,10H2,1-3H3/t12-/m0/s1 |
InChI 键 |
NAIULWLSYSLHJW-LBPRGKRZSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)






